

Spectroscopic Properties of N-Methylphenylalanine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylphenylalanine*

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This guide provides a comprehensive overview of the key spectroscopic properties of **N-Methylphenylalanine** (N-Me-Phe), a crucial derivative of the essential amino acid phenylalanine. N-methylation is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, making a thorough understanding of the spectroscopic characteristics of N-methylated amino acids vital for researchers, scientists, and drug development professionals. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Methylphenylalanine** and its derivatives, details the experimental protocols for acquiring this data, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **N-Methylphenylalanine** and its closely related derivatives. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **N-Methylphenylalanine**. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

^1H NMR Data

The proton NMR spectrum of **N-Methylphenylalanine** is characterized by signals from the aromatic phenyl group, the aliphatic backbone, and the N-methyl group. The following table presents experimental data for a close derivative, N-Methyl-L-phenylalanine methyl ester.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Notes
Ar-H	7.30-7.15	multiplet	-	5 protons of the phenyl ring[1]
OCH ₃	3.67	singlet	-	Methyl ester group protons[1]
α -CH	3.47	triplet	6.8	Alpha-proton adjacent to the nitrogen and carbonyl group[1]
β -CH ₂	2.97	doublet	6.8	Beta-protons of the benzyl group[1]
N-CH ₃	2.37	singlet	-	N-methyl group protons[1]
NH	1.82	singlet	-	Amine proton[1]

Table 1: ¹H NMR spectral data for N-Methyl-L-phenylalanine methyl ester in CDCl₃ at 200 MHz. [1]

¹³C NMR Data

Experimental ¹³C NMR data for free **N-Methylphenylalanine** is not readily available in the searched literature. However, data for L-Phenylalanine methyl ester hydrochloride provides a useful reference for the expected chemical shifts. The key differences in the spectrum of **N-Methylphenylalanine** would be the presence of a signal for the N-methyl carbon and a downfield shift of the α -carbon due to the electronic effect of the methyl group.

Assignment	Chemical Shift (δ) ppm (L-Phenylalanine methyl ester HCl)	Expected Shift for N-Methylphenylalanine	Notes
C=O	169.34	~170-175	Carbonyl carbon of the carboxylic acid/ester[2]
C-ipso	134.69	~135	Quaternary carbon of the phenyl ring attached to the β -carbon[2]
C-ortho/meta	129.38, 128.57	~128-130	Aromatic carbons[2]
C-para	127.24	~127	Aromatic carbon[2]
α -CH	53.22	~55-60	Alpha-carbon attached to the nitrogen
OCH ₃	52.53	-	Methyl ester carbon (absent in free acid)[2]
β -CH ₂	35.83	~36-40	Beta-carbon of the benzyl group[2]
N-CH ₃	-	~30-35	N-methyl carbon (characteristic signal)

Table 2: ¹³C NMR spectral data for L-Phenylalanine methyl ester hydrochloride in DMSO-d₆ at 101 MHz and expected shifts for **N-Methylphenylalanine**. [2]

Infrared (IR) Spectroscopy

The IR spectrum of **N-Methylphenylalanine** provides information about its functional groups. The table below lists the characteristic vibrational frequencies for N-Methyl-L-phenylalanine methyl ester.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3336	N-H stretch	Secondary amine[1]
2950, 2798	C-H stretch (aliphatic)	CH ₃ , CH ₂ , CH[1]
1735	C=O stretch	Ester carbonyl[1]
1495, 1454	C=C stretch	Aromatic ring[1]
1199, 1172	C-O stretch	Ester[1]
700	C-H bend (out-of-plane)	Monosubstituted benzene[1]

Table 3: FT-IR spectral data for N-Methyl-L-phenylalanine methyl ester (Neat).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **N-Methylphenylalanine**, confirming its elemental composition.

m/z	Relative Intensity (%)	Assignment	Notes
180.1018	16.61	[M+H] ⁺	Protonated molecular ion of N-Methylphenylalanine (Exact Mass: 179.0946)[3]
134.0965	100	[M+H - HCOOH] ⁺	Loss of formic acid from the protonated molecule[3]
131.0493	2.30	Fragment ion	
107.0494	1.29	Fragment ion	
103.0547	1.03	Fragment ion	

Table 4: LC-MS data for **N-Methylphenylalanine**, showing the protonated molecule and major fragment ions.[3]

Experimental Protocols

The following sections detail generalized protocols for the acquisition of NMR, IR, and MS spectra of **N-Methylphenylalanine**.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **N-Methylphenylalanine**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **N-Methylphenylalanine**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O), Chloroform- d (CDCl_3), or Dimethyl Sulfoxide- d_6 ($\text{DMSO}-d_6$)) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (DSS), for chemical shift referencing if required by the instrument's lock system.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
- Data Acquisition:
 - ^1H NMR:
 - Tune and match the probe for the ^1H frequency.

- Lock the spectrometer to the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
- Acquire the ^1H spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire the ^{13}C spectrum with proton decoupling (e.g., zgpg30). Key parameters include a spectral width of ~200-220 ppm, a larger number of scans due to the lower natural abundance of ^{13}C (typically 1024 or more), and a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum to obtain pure absorption lineshapes.
 - Perform baseline correction.
 - Reference the chemical shifts to the internal standard or the residual solvent peak.
 - Integrate the peaks in the ^1H spectrum and pick peaks in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the FT-IR spectrum of **N-Methylphenylalanine** to identify its functional groups.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent such as isopropanol and allow it to dry completely.

- Place a small amount of solid **N-Methylphenylalanine** powder directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Instrumentation:
 - A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O) and the instrument.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Perform a baseline correction if necessary.
 - Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of **N-Methylphenylalanine** using LC-MS.

Methodology:

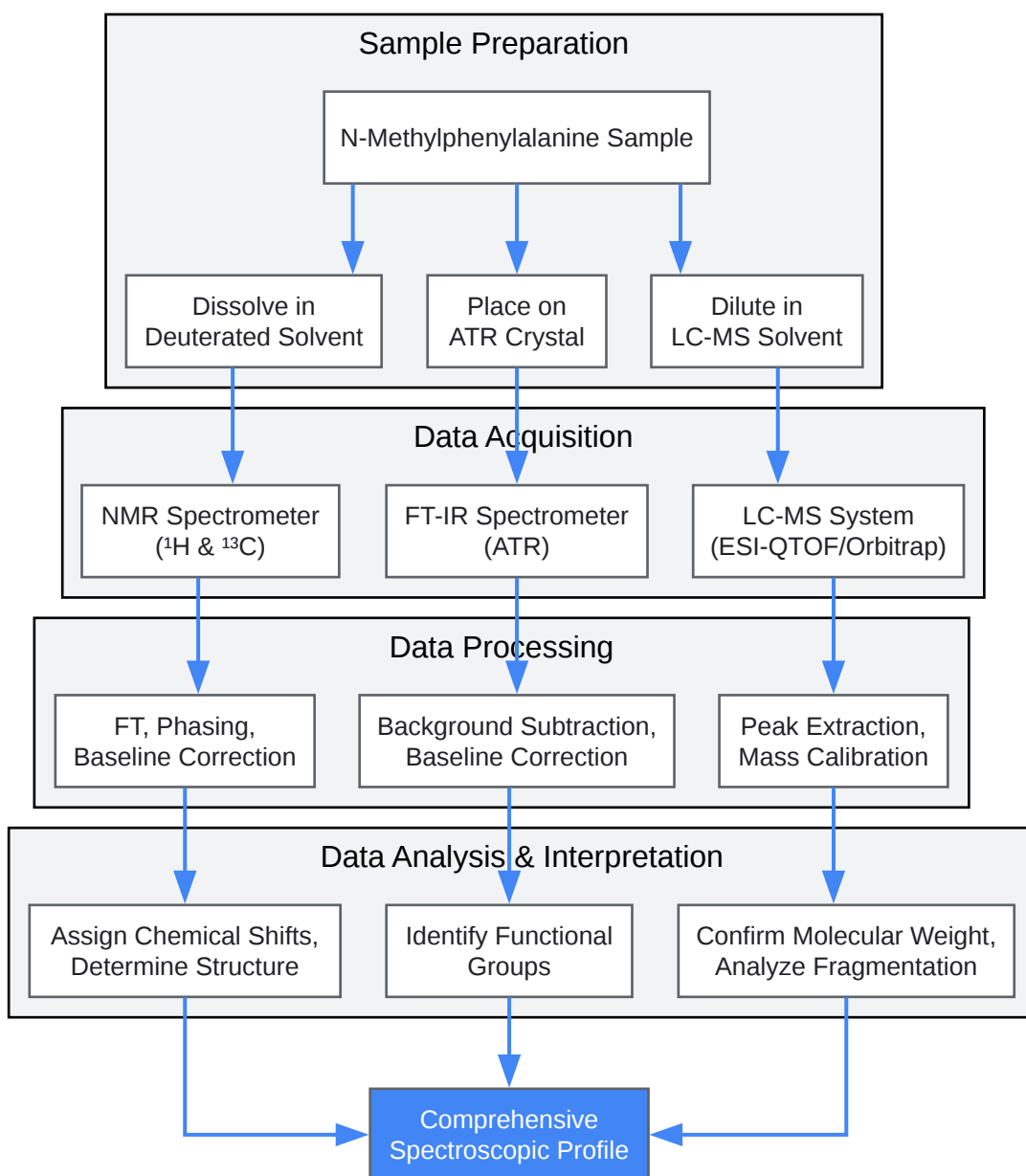
- Sample Preparation:

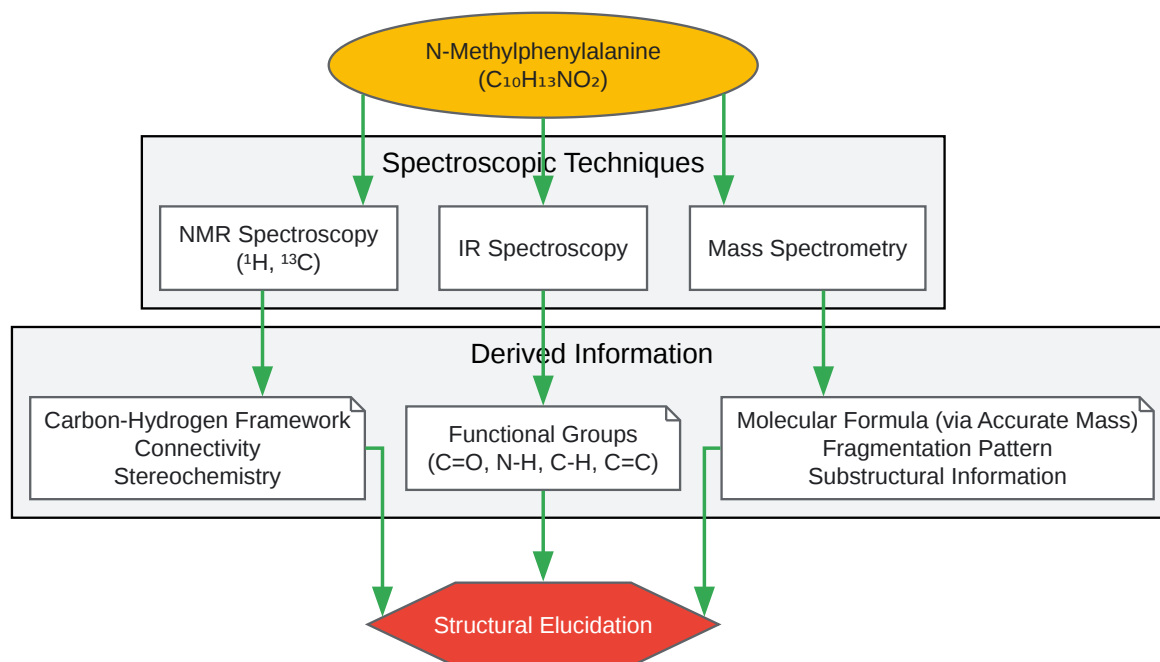
- Prepare a dilute solution of **N-Methylphenylalanine** (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
- Instrumentation:
 - A Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - LC Method:
 - Use a suitable reverse-phase column (e.g., C18).
 - Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - MS Method:
 - Operate the ESI source in positive ion mode to generate $[M+H]^+$ ions.
 - Acquire full scan MS data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
 - For structural information, perform tandem MS (MS/MS) experiments. This can be done via data-dependent acquisition, where the most intense ions in the MS1 scan are automatically selected for fragmentation (e.g., using Collision-Induced Dissociation - CID).
- Data Processing:
 - Process the raw data using the instrument's software.
 - Extract the mass spectrum for the chromatographic peak corresponding to **N-Methylphenylalanine**.

- Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
- Analyze the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathways.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of **N-Methylphenylalanine**.





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